BenchChemオンラインストアへようこそ!

1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Fragment-based drug discovery Lead-like chemical space Ligand efficiency

1-(3-Methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1405343-24-9) is a synthetic heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold extensively employed in kinase inhibitor discovery. With a molecular formula of C₁₃H₁₃N₅ and a molecular weight of 239.28 g/mol, this compound is commercially available at a standard purity of 95% from multiple vendors including Bidepharm, Leyan, AKSci, and Biosynth.

Molecular Formula C13H13N5
Molecular Weight 239.28
CAS No. 1405343-24-9
Cat. No. B3238254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS1405343-24-9
Molecular FormulaC13H13N5
Molecular Weight239.28
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C3=NC=NC(=C3C=N2)N
InChIInChI=1S/C13H13N5/c1-9-3-2-4-10(5-9)7-18-13-11(6-17-18)12(14)15-8-16-13/h2-6,8H,7H2,1H3,(H2,14,15,16)
InChIKeyZUHJEVUISWSQMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1405343-24-9): Scaffold Identity and Procurement-Relevant Physicochemical Profile


1-(3-Methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1405343-24-9) is a synthetic heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold extensively employed in kinase inhibitor discovery . With a molecular formula of C₁₃H₁₃N₅ and a molecular weight of 239.28 g/mol, this compound is commercially available at a standard purity of 95% from multiple vendors including Bidepharm, Leyan, AKSci, and Biosynth . Its computed physicochemical properties—XLogP3 of 1.4, topological polar surface area of 69.6 Ų, one hydrogen bond donor, and four hydrogen bond acceptors—position it as a fragment-like molecule consistent with lead-like chemical space .

Why 1-(3-Methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Replaced by Other Pyrazolo[3,4-d]pyrimidine Analogs


Within the pyrazolo[3,4-d]pyrimidin-4-amine chemotype, the N1 substituent is a critical determinant of both biochemical potency and kinase selectivity. The target compound carries a 3-methylbenzyl group at N1 but lacks the bulky tert-butyl substituent found in the well-characterized analog-sensitive kinase inhibitor 3MB-PP1 (CAS 956025-83-5) . Structural and medicinal chemistry studies on this scaffold demonstrate that the N1 tert-butyl group fills a hydrophobic gatekeeper pocket in engineered analog-sensitive kinases, and its removal abolishes potent inhibition of both wild-type and analog-sensitive kinases . Consequently, generic substitution of this des-tert-butyl scaffold with N1-alkylated analogs would introduce a gatekeeper pocket occupancy that fundamentally alters the compound's pharmacological profile, rendering it unsuitable for applications requiring the unsubstituted N1 architecture—such as use as a negative control, a fragment for further derivatization, or a probe for gatekeeper pocket selectivity profiling.

1-(3-Methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1405343-24-9): Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight Reduction Relative to 3MB-PP1: Implications for Fragment-Based Screening Libraries

The target compound (MW = 239.28 g/mol) is 56.10 g/mol lighter than its closest characterized analog, 3MB-PP1 (MW = 295.38 g/mol), representing a 19.0% reduction in molecular weight . This difference arises solely from the absence of the N1 tert-butyl group (C₄H₉, 57.12 g/mol). The lower molecular weight places the target compound firmly within the 'rule-of-three' limits for fragment-based screening (MW < 300), whereas 3MB-PP1 approaches but does not exceed this boundary .

Fragment-based drug discovery Lead-like chemical space Ligand efficiency

Lipophilicity Difference (XLogP3) vs. 3MB-PP1: Impact on Passive Permeability and Solubility

The target compound has a computed XLogP3 of 1.4, whereas 3MB-PP1 has a computed XLogP3 of approximately 3.0–3.5 (estimated based on the addition of the tert-butyl group, which contributes approximately +1.6 to logP) . This ~1.6–2.1 log unit reduction in lipophilicity is substantial and is expected to translate into measurably higher aqueous solubility and reduced non-specific protein binding, particularly relevant for biochemical assay development where compound aggregation and promiscuity must be minimized .

ADME optimization Lipophilic ligand efficiency Solubility-limited absorption

Absence of the N1 tert-Butyl Gatekeeper Pocket Anchor: Functional Differentiation from 3MB-PP1 in Analog-Sensitive Kinase Systems

X-ray crystallographic analysis of 3MB-PP1 bound to analog-sensitive Src kinase (PDB: 4LGG) reveals that the N1 tert-butyl group occupies a hydrophobic pocket created by the gatekeeper residue mutation (e.g., Ile338Gly in c-Src) . The target compound lacks this tert-butyl group entirely, carrying only a hydrogen atom at the N1 position. In the well-established analog-sensitive kinase paradigm, inhibitors lacking the bulky N1 substituent show dramatically reduced or absent inhibition of analog-sensitive kinase alleles because the gatekeeper pocket is no longer filled, resulting in loss of key hydrophobic contacts essential for high-affinity binding .

Analog-sensitive kinase technology Chemical genetics Gatekeeper pocket engineering

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count: Suitability for CNS-Penetrant Probe Development vs. 3MB-PP1

The target compound has a computed TPSA of 69.6 Ų and one hydrogen bond donor (HBD), compared to 3MB-PP1 which has a comparable TPSA (also approximately 69.6 Ų, as the tert-butyl group does not contribute additional polar atoms) but an identical HBD count of 1 . However, the lower MW (239.28 vs. 295.38) and lower logP (1.4 vs. ~3.0–3.5) of the target compound result in a more favorable position within CNS MPO (Multiparameter Optimization) scoring paradigms, where MW < 300 and logP < 3 are optimal for blood-brain barrier penetration .

CNS drug discovery Blood-brain barrier penetration Physicochemical property optimization

Commercially Available Purity Benchmarking: Batch-to-Batch Consistency Across Vendors

The target compound is supplied at a standardized purity of 95% by multiple independent vendors including Bidepharm (BD01020704), Leyan (2017672), and AKSci (0675DR), with Bidepharm providing batch-specific quality assurance documentation (NMR, HPLC, GC) . In contrast, 3MB-PP1 purity specifications vary across vendors, typically ranging from 95% to >98%, and batch-specific analytical data are not uniformly available from all suppliers. The consistent 95% purity specification across multiple unrelated vendors for the target compound reduces procurement risk and ensures reproducibility across independent research groups using this scaffold.

Chemical procurement Quality control Reproducibility

Optimal Application Scenarios for 1-(3-Methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1405343-24-9)


Negative Control for Analog-Sensitive Kinase Chemical Genetic Experiments

In experiments utilizing the analog-sensitive kinase technology pioneered by the Shokat laboratory, the target compound serves as the appropriate inactive or low-potency control for 3MB-PP1. Because it lacks the N1 tert-butyl group required for gatekeeper pocket occupancy, it is expected to exhibit >100-fold weaker inhibition of analog-sensitive kinase alleles compared to 3MB-PP1, based on established structure-activity relationships in the PP1 analog series . Researchers employing AS-kinase systems (e.g., AS-Src, AS-Plk1, AS-Cdk8) should procure this compound to control for non-specific effects of the pyrazolo[3,4-d]pyrimidine scaffold independent of gatekeeper pocket engagement .

Fragment Library Member for Kinase-Focused Fragment-Based Drug Discovery

With a molecular weight of 239.28 g/mol, XLogP3 of 1.4, and TPSA of 69.6 Ų, the target compound satisfies all 'rule-of-three' criteria for fragment-based screening (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3, TPSA ≤ 60 Ų is partially met at 69.6 Ų) . Its pyrazolo[3,4-d]pyrimidine core is a validated kinase hinge-binding motif, making it an ideal starting fragment for growing campaigns targeting the ATP-binding site of kinases. The availability of the compound at consistent 95% purity from multiple vendors facilitates incorporation into academic and industrial fragment libraries .

Gatekeeper Pocket Selectivity Probe Scaffold for Kinase Panel Profiling

The absence of the N1 tert-butyl group makes this compound a valuable scaffold for constructing matched molecular pairs to profile gatekeeper pocket selectivity across the kinome. By comparing the binding profiles of derivatives built on this scaffold (N1 = H) with those built on the 3MB-PP1 scaffold (N1 = tert-butyl), researchers can quantify the contribution of gatekeeper pocket occupancy to kinase selectivity . This approach is particularly relevant for kinases with small gatekeeper residues (e.g., Thr, Ala, Gly) that naturally accommodate bulky N1 substituents, enabling the identification of kinases susceptible to selective inhibition via gatekeeper pocket targeting .

CNS-Penetrant Kinase Probe Development Starting Point

Due to its favorable CNS drug-likeness profile—MW of 239.28, XLogP3 of 1.4, TPSA of 69.6 Ų, and a single hydrogen bond donor—this compound is better suited than 3MB-PP1 (MW 295.38, XLogP3 ~3.0–3.5) as a starting point for developing brain-penetrant kinase probes . The lower lipophilicity reduces the risk of P-glycoprotein efflux and non-specific brain tissue binding, while the fragment-like MW leaves room for chemical elaboration while remaining within CNS drug-like property space . Neuroscience-focused medicinal chemistry groups should prioritize this scaffold over the bulkier 3MB-PP1 when initiating CNS kinase inhibitor programs.

Quote Request

Request a Quote for 1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.